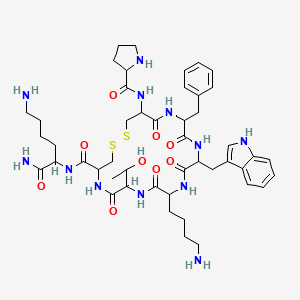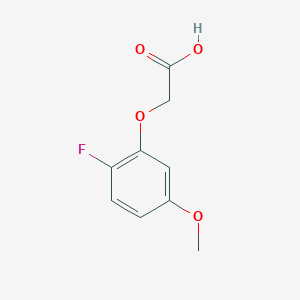![molecular formula C11H14FNO2 B12083922 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)
2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline is an organic compound with the molecular formula C11H14FNO2 It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a methoxy group linked to an oxolane ring at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution may result in various substituted aniline derivatives.
科学研究应用
2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluoro group and the oxolane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-[(oxolan-3-yl)methoxy]aniline: This compound lacks the fluoro group at the 2-position.
3-fluoro-4-[(oxolan-2-yl)methoxy]aniline: This compound has a different substitution pattern on the oxolane ring.
Uniqueness
2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline is unique due to the presence of both the fluoro group and the oxolane ring, which confer distinct chemical and biological properties. The fluoro group enhances its reactivity and binding affinity, while the oxolane ring provides stability and solubility.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
2-fluoro-4-(oxolan-3-ylmethoxy)aniline |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-9(1-2-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2 |
InChI 键 |
UFTCJQAQKREERB-UHFFFAOYSA-N |
规范 SMILES |
C1COCC1COC2=CC(=C(C=C2)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
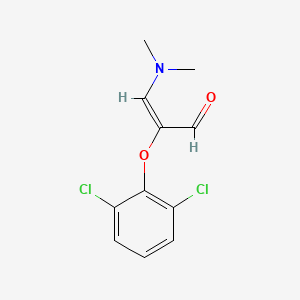

![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
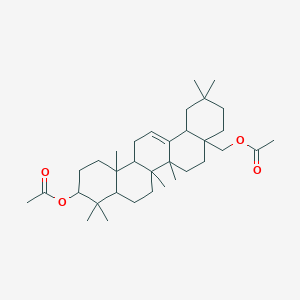
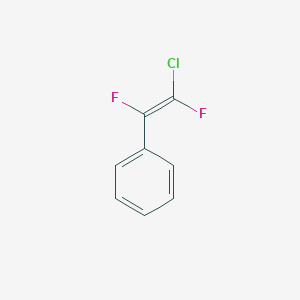
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

